

Application Notes and Protocols for the Extraction of Sieboldin from Malus Leaves

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sieboldin*

Cat. No.: B15586823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone predominantly found in certain wild *Malus* (apple) species, is a phenolic compound of growing interest due to its potential bioactive properties.^{[1][2][3]} As a specialized metabolite, its presence is particularly noted in the leaves of species such as *Malus toringo* and *Malus micromalus*.^{[1][2]} These application notes provide a comprehensive overview of the methodologies for extracting **sieboldin** from *Malus* leaves, offering detailed protocols for researchers in natural product chemistry, pharmacology, and drug development. The protocols are based on established methods for the extraction of phenolic compounds from apple leaves, with a focus on maximizing the yield and purity of dihydrochalcones like **sieboldin**.

Data Presentation: Quantitative Extraction Parameters

The efficiency of extracting **sieboldin** and other phenolic compounds from *Malus* leaves is influenced by the choice of solvent, extraction method, temperature, and duration. The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from apple leaves, providing a comparative basis for selecting an appropriate protocol.

Table 1: Comparison of Solvents for Total Phenolic and Flavonoid Content in *Malus* Leaf Extracts

Solvent System	Total Phenolic Content (mg GAE/g DW)	Total Flavonoid Content (mg QE/g DW)	Reference
80% Methanol in Water	81.9	Not Reported	[4]
70% Ethanol in Water	Not Reported	Not Reported	[5]
60% Ethanol in Water	127 mg GAE/100 mL	Not Reported	[4]
Water	29.2	Not Reported	[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Influence of Extraction Method on Total Phenolic Content from *Malus 'Ligol'* Leaves

Extraction Method	Solvent	Total Phenolic Content (mg GAE/g DW)	Reference
Shaking Solvent Extraction (SSE)	80% Methanol	81.9	[4]
Ultrasound-Assisted Extraction (UAE)	80% Methanol	Not specified, but noted for high phloridzin yield	[4]
Accelerated Solvent Extraction (ASE)	80% Methanol	76.6	[4]

Table 3: Dihydrochalcone Content in *Malus* Leaves

Compound	Malus Species	Content (mg/100 mg DW)	Reference
Phloridzin	Malus transitoria	14.36	[5]
Phloretin	Malus sikkimensis	0.57	[5]
Sieboldin	Malus toringo, Malus micromalus	Dominant dihydrochalcone	[1] [2]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and preliminary purification of **sieboldin** from Malus leaves.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sieboldin

This protocol is optimized for the efficient extraction of dihydrochalcones from Malus leaves using ultrasonication, a method known to enhance extraction yields.

Materials and Reagents:

- Fresh or freeze-dried Malus leaves (species known to be rich in **sieboldin**, e.g., Malus toringo)
- 80% Methanol in water (v/v)
- Grinder or blender
- Ultrasonic bath or probe sonicator
- Centrifuge and centrifuge tubes
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Analytical balance

Procedure:

- **Sample Preparation:**
 - Wash fresh *Malus* leaves thoroughly with distilled water to remove any surface contaminants.
 - Lyophilize (freeze-dry) the leaves for optimal preservation of phytochemicals. Alternatively, air-dry the leaves in a well-ventilated area away from direct sunlight.
 - Grind the dried leaves into a fine powder using a grinder or blender.
- **Extraction:**
 - Weigh 10 g of the powdered leaf material and place it in a 250 mL beaker.
 - Add 100 mL of 80% methanol in water to the beaker.
 - Place the beaker in an ultrasonic bath.
 - Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.
- **Separation:**
 - After sonication, transfer the mixture to centrifuge tubes.
 - Centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.
 - Decant the supernatant into a clean flask.
 - Re-extract the pellet with another 100 mL of 80% methanol and repeat the sonication and centrifugation steps to maximize yield.
 - Combine the supernatants from both extractions.
- **Solvent Removal:**
 - Filter the combined supernatant through filter paper to remove any remaining fine particles.

- Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
- Storage:
 - Store the dried crude extract in a desiccator at 4°C for further purification and analysis.

Protocol 2: Maceration Extraction of Sieboldin

This protocol describes a simpler extraction method that does not require specialized equipment like an ultrasonic bath.

Materials and Reagents:

- Fresh or freeze-dried *Malus* leaves (e.g., *Malus toringo*)
- 70% Ethanol in water (v/v)
- Grinder or blender
- Erlenmeyer flask
- Orbital shaker
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Analytical balance

Procedure:

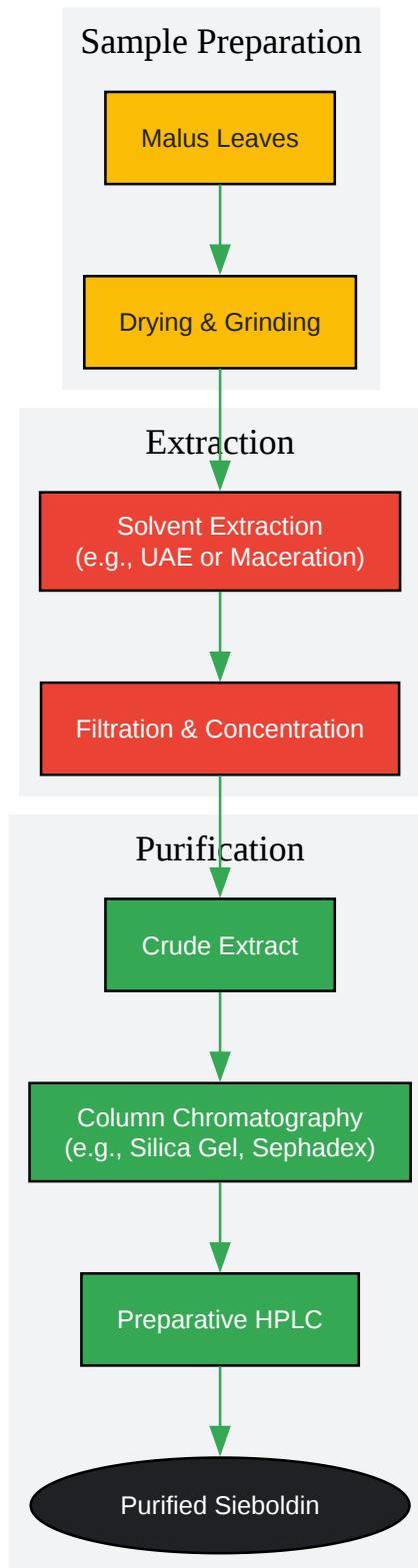
- Sample Preparation:
 - Prepare the dried and powdered *Malus* leaf material as described in Protocol 1.
- Extraction:
 - Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.

- Add 150 mL of 70% ethanol in water to the flask.
- Seal the flask and place it on an orbital shaker.
- Macerate the mixture for 24 hours at room temperature with continuous agitation.
- Separation and Concentration:
 - Filter the mixture through filter paper to separate the extract from the solid residue.
 - Wash the residue with a small amount of 70% ethanol to recover any remaining extract.
 - Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- Storage:
 - Store the dried crude extract in a cool, dark, and dry place.

Mandatory Visualizations

Sieboldin Biosynthetic Pathway

The biosynthesis of **sieboldin** in *Malus* species originates from the general phenylpropanoid pathway. The key steps involve the formation of the dihydrochalcone backbone and subsequent hydroxylation and glycosylation.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Sieboldin** in *Malus* species.

Experimental Workflow for Sieboldin Extraction and Purification

The following diagram illustrates the general workflow from sample preparation to the isolation of purified **sieboldin**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces sieboldin in vivo [frontiersin.org]
- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces sieboldin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of dietary dihydrochalcones in Indian crabapple (*Malus sikkimensis*) using validated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of Sieboldin from Malus Leaves]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586823#sieboldin-extraction-from-malus-leaves-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com